6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one
Overview
Description
6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarbothioate with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: Similar structure but with an amino group and a different alkyl substituent.
6-aza-2-thiothymine: Contains a similar triazine ring but with different substituents.
Thiazole derivatives: Share the sulfur and nitrogen heteroatoms but have a different ring structure
Uniqueness
6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one is unique due to its specific substitution pattern and the presence of the thioxo group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
6-Ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one (CAS No. 452-12-0) is a compound belonging to the triazine family, characterized by its thioxo group. Its unique structure lends it potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 157.19 g/mol. The compound features a thioxo group (–S=O) that significantly influences its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₅H₇N₃OS |
Molecular Weight | 157.19 g/mol |
CAS Number | 452-12-0 |
Antimicrobial Properties
Research indicates that derivatives of triazine compounds exhibit notable antimicrobial activities. A study focused on related compounds demonstrated significant antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 100 μg/mL . This suggests that this compound may possess similar antimicrobial properties due to its structural similarities.
Synthesis and Evaluation
A significant study synthesized various thioxo-triazine derivatives and evaluated their biological activities. The synthesized compounds were characterized using multiple spectroscopic methods (NMR, MS) and tested for their antimicrobial and antiviral efficacy . The findings indicated that modifications to the triazine ring could enhance biological activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis has been crucial in understanding how modifications to the triazine structure affect biological outcomes. For example, substituents at specific positions on the triazine ring can enhance antimicrobial potency or alter the mechanism of action against viruses . This highlights the importance of further research into this compound's derivatives to optimize its biological activity.
Properties
IUPAC Name |
6-ethyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-2-3-4(9)6-5(10)8-7-3/h2H2,1H3,(H2,6,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZOSCCFHLYVDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482695 | |
Record name | ST51035625 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-12-0 | |
Record name | ST51035625 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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